![molecular formula C22H20F2N6O2 B12087202 5-amino-1-(1-cyanopiperidin-3-yl)-3-[4-(2,4-difluorophenoxy)phenyl]pyrazole-4-carboxamide](/img/structure/B12087202.png)
5-amino-1-(1-cyanopiperidin-3-yl)-3-[4-(2,4-difluorophenoxy)phenyl]pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-(1-cyanopiperidin-3-yl)-3-[4-(2,4-difluorophenoxy)phenyl]pyrazole-4-carboxamide: is a synthetic organic molecule. Its chemical structure comprises a pyrazole core with an amino group, a cyano-substituted piperidine ring, and a difluorophenoxyphenyl moiety. This compound exhibits diverse biological activities and has garnered interest in both research and industry.
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common approach involves the condensation of a 3,4-difluorobenzonitrile with a piperidine derivative, followed by cyclization with hydrazine hydrate. Alternatively, a pyrazole carboxylic acid can react with an amine and a cyano group to form the desired compound.
Reaction Conditions:: The reactions typically occur under mild conditions, using suitable solvents and catalysts. For example, the cyclization step may involve refluxing the precursor in ethanol or another solvent. Precise reaction conditions depend on the specific synthetic route employed.
Industrial Production:: While no specific industrial-scale production methods are widely documented, research laboratories often synthesize this compound for further investigation.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: The pyrazole ring can undergo oxidation, leading to various derivatives.
Reduction: Reduction of the cyano group yields the corresponding amine.
Substitution: Substituents on the phenyl ring can be modified via electrophilic aromatic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Hydrogen gas over a metal catalyst (e.g., palladium on carbon).
Substitution: Lewis acids (e.g., AlCl₃) for electrophilic aromatic substitution.
Major Products:: The major products depend on the specific reaction conditions and substituents. Oxidation may yield pyrazole carboxylic acids, while reduction leads to the corresponding amines.
Applications De Recherche Scientifique
Chemistry:: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology and Medicine::Anticancer Properties: Some derivatives exhibit promising anticancer activity by targeting specific pathways.
Neurological Disorders: Investigations focus on its effects on neurotransmitter receptors.
Anti-inflammatory Activity:
Industry:: While not yet widely used in industry, its unique structure may inspire new materials or pharmaceuticals.
Mécanisme D'action
The compound’s mechanism of action varies based on its specific derivatives. It likely interacts with cellular receptors, enzymes, or signaling pathways, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrazoles, piperidine derivatives, and phenyl-substituted molecules. the combination of the amino group, cyano-substituted piperidine, and difluorophenoxyphenyl groups makes this compound distinctive.
: Example reference. : Another reference. : Yet another reference.
Propriétés
Formule moléculaire |
C22H20F2N6O2 |
|---|---|
Poids moléculaire |
438.4 g/mol |
Nom IUPAC |
5-amino-1-(1-cyanopiperidin-3-yl)-3-[4-(2,4-difluorophenoxy)phenyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C22H20F2N6O2/c23-14-5-8-18(17(24)10-14)32-16-6-3-13(4-7-16)20-19(22(27)31)21(26)30(28-20)15-2-1-9-29(11-15)12-25/h3-8,10,15H,1-2,9,11,26H2,(H2,27,31) |
Clé InChI |
SQFDBQCBXUWICP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C#N)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=C(C=C(C=C4)F)F)C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


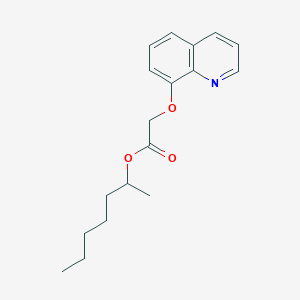
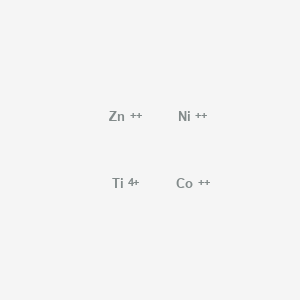

![3-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}propan-1-amine](/img/structure/B12087143.png)


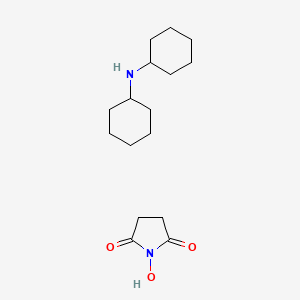


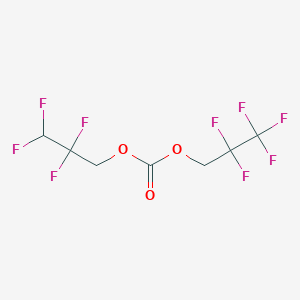


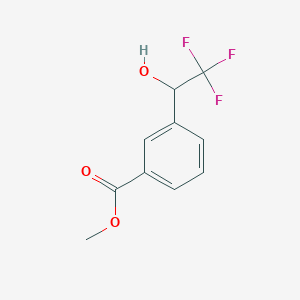
![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12087209.png)
